molecular formula C21H19F3N4O2 B2579979 3-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one CAS No. 2380078-16-8

3-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2579979
CAS No.: 2380078-16-8
M. Wt: 416.404
InChI Key: XBPNTJAROSOMNQ-UHFFFAOYSA-N
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Description

3-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core, a piperidine ring, and a trifluoromethyl-substituted pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the quinazolinone core or the piperidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups or modify existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are employed under various conditions, often in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

3-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Materials Science: The compound’s unique properties make it a candidate for the development of new materials with specific functionalities.

    Chemical Biology: It serves as a tool compound to study biochemical pathways and molecular mechanisms.

Mechanism of Action

The mechanism of action of 3-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the quinazolinone core provides a scaffold for interaction with biological macromolecules. The piperidine ring contributes to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Piperidine Derivatives: Compounds featuring piperidine rings with various functional groups.

    Trifluoromethyl-Substituted Pyridines: Compounds with trifluoromethyl groups attached to pyridine rings.

Uniqueness

3-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and binding affinity, while the quinazolinone core and piperidine ring provide a versatile framework for further modification and optimization.

Properties

IUPAC Name

3-[[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O2/c22-21(23,24)18-6-5-15(11-25-18)19(29)27-9-7-14(8-10-27)12-28-13-26-17-4-2-1-3-16(17)20(28)30/h1-6,11,13-14H,7-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPNTJAROSOMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)C4=CN=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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